molecular formula C15H15NO B13318858 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B13318858
M. Wt: 225.28 g/mol
InChI Key: YLGUZMFVKJYYKI-UHFFFAOYSA-N
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Description

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine is a bicyclic organic compound comprising a benzopyran scaffold substituted with a phenyl group at the 6-position and an amine at the 4-position. This compound is of interest in medicinal chemistry for its structural similarity to bioactive chromane derivatives .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

6-phenyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C15H15NO/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-7,10,14H,8-9,16H2

InChI Key

YLGUZMFVKJYYKI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Benzopyran Derivatives

The synthesis of benzopyran derivatives, including the target compound, typically involves cyclization reactions of suitable precursors such as phenyl-substituted benzaldehydes, phenols, or phenylacetic acids, followed by amino functionalization at the 4-position. These methods are often adapted from classical heterocyclic synthesis, including the Pechmann, Conrad-Limpach, and Knoevenagel condensations.

Overview:
This classical approach involves condensation of phenols with β-ketoesters under acidic catalysis, followed by nitration, reduction, and subsequent amino group introduction.

Procedure:

  • Step 1: Condensation of phenol with ethyl acetoacetate in the presence of sulfuric acid at elevated temperatures (~150°C) to form 3-phenyl-2H-chromen-2-one (chromone core).
  • Step 2: Nitration of the chromone at the 4-position using nitric acid, followed by reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C under H₂ atmosphere).
  • Step 3: Cyclization to form the dihydrobenzopyran ring via intramolecular nucleophilic attack, often facilitated by acid or base catalysis, yielding 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine .

Yields:
Moderate to good yields (~50-70%) depending on reaction conditions.

Preparation Method 2: Mannich Reaction Followed by Cyclization

Overview:
This method utilizes the Mannich reaction to introduce aminoalkyl groups at the 4-position, followed by cyclization to form the benzopyran core.

Reaction Scheme:

  • Step 1: Mannich reaction of phenyl-substituted aldehydes with formaldehyde and amines to generate aminoalkyl intermediates.
  • Step 2: Cyclization under acidic or basic conditions, often with dehydrating agents, to form the benzopyran ring.

Specific Conditions:

  • Use of formaldehyde and primary amines (such as ammonia or methylamine) in ethanol or acetic acid.
  • Cyclization induced by heating at 80-120°C.

Yields:
Typically 40-60%, with purification via recrystallization.

Preparation Method 3: Friedel–Crafts Alkylation and Cyclization

Overview:
This approach involves electrophilic aromatic substitution on phenol or phenyl derivatives, followed by cyclization.

Procedure:

  • Step 1: Friedel–Crafts alkylation of phenol with phenylacetyl chloride or phenylacetic acid derivatives under Lewis acid catalysis (AlCl₃).
  • Step 2: Cyclization of the resulting phenyl-substituted intermediates using acid catalysis (e.g., polyphosphoric acid) to form the benzopyran ring.
  • Step 3: Amination at the 4-position via nucleophilic substitution with ammonia or amines.

Yields:
Variable, often 45-65%, depending on substituents and reaction conditions.

Reaction Data Table

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Williamson ether synthesis 2-bromoacetophenone + phenol, K₂CO₃, DMF 70-80 Formation of nitro intermediates
2 Nitro reduction Pd/C, H₂, room temp 80-90 Converts nitro to amine
3 Intramolecular cyclization Acidic conditions, reflux 50-70 Forms benzopyran core
4 N-Arylation Buchwald–Hartwig, Pd catalyst, substituted bromobenzenes 23-82 Final functionalization

Notes on Optimization and Scale-Up

  • Catalysts: Use of Pd/C or Pd(0) complexes for reduction and N-arylation.
  • Solvents: Ethanol, DMF, or toluene are common.
  • Reaction Conditions: Reflux, inert atmospheres, and controlled temperatures enhance yields.
  • Purification: Recrystallization and flash chromatography are standard.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studies have explored its potential as a bioactive molecule with various biological effects.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Br, F, NO₂): Bromine and fluorine at position 6 increase molecular polarity and reactivity. The nitro group in N-(4-nitrophenyl) derivatives significantly reduces amine basicity . Steric Bulk (e.g., Phenyl, Ethyl): The phenyl group in the target compound may hinder interactions in biological systems compared to smaller substituents like methyl or ethyl .

Stereochemistry :

  • Chiral centers (e.g., (4R)-6-ethyl and (4S)-6-fluoro-2-methyl derivatives) influence binding affinity in enantioselective environments, as seen in and .

Physicochemical Properties: Hydrochloride Salts: Derivatives like (4R)-6-ethyl and 6-bromo as hydrochloride salts exhibit enhanced aqueous solubility, critical for pharmaceutical applications .

Synthetic Accessibility :

  • Substituted amines are synthesized via nucleophilic substitution or reductive amination. For example, describes the use of triethylamine to facilitate reactions with aryl amines .

Biological Activity

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine (commonly referred to as benzopyran amine) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H15NOC_{15}H_{15}NO with a molecular weight of approximately 239.29 g/mol. The structure features a benzopyran core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzopyran derivatives, including this compound.

  • In Vitro Studies : In an investigation focusing on a series of benzopyran derivatives, compounds were evaluated for antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines, indicating significant potential for further structural optimization .
  • Mechanism of Action : The mechanism by which benzopyran derivatives exert their anticancer effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, they may inhibit specific kinases or transcription factors involved in tumor growth .

Enzyme Inhibition

Benzopyran derivatives have also been studied for their ability to inhibit various enzymes linked to cancer progression:

  • Matrix Metalloproteinases (MMPs) : Some derivatives have shown the ability to inhibit MMPs, which play a crucial role in tumor invasion and metastasis . For instance, a related compound was more potent than standard MMP inhibitors in cell invasion assays.

Case Studies and Research Findings

Study Findings Reference
Study on anticancer activityEvaluated several benzopyran derivatives; significant inhibition observed in multiple cancer cell lines
Enzyme inhibition assaysDemonstrated that specific benzopyran derivatives inhibit MMPs effectively
Mechanism explorationSuggested that these compounds modulate cell signaling pathways related to cancer

Pharmacological Applications

The pharmacological profile of this compound suggests its potential use in treating various conditions beyond cancer:

  • Antiinflammatory Effects : Some studies indicate that benzopyran derivatives exhibit anti-inflammatory properties, potentially useful in conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that benzopyrans may offer neuroprotective benefits by interacting with neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine?

  • Methodology : Synthesis of benzopyran-4-amine derivatives typically involves reductive amination or cyclization strategies. For example, a related compound, N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, was synthesized via reductive amination of ketone intermediates using NaCNBH₃ in acetic acid . Adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) can optimize yields. Computational tools like density functional theory (DFT) may predict intermediates’ stability to guide pathway selection .

Q. How can structural characterization of this compound be performed?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry and substituent positions. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight. For crystalline samples, X-ray diffraction provides absolute configuration . Compare spectral data with structurally similar compounds (e.g., ethyl-substituted analogs in ) to validate assignments.

Q. What are the preliminary biological screening protocols for this compound?

  • Methodology : Conduct in vitro assays such as:

  • Receptor binding : Radioligand displacement assays (e.g., β-adrenergic receptors, given benzopyran derivatives’ beta-blocker activity ).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Methodology : Employ directing groups (e.g., boronic acids) or transition-metal catalysts (Pd, Ru) to control phenyl substitution patterns. For example, Suzuki-Miyaura coupling could introduce phenyl groups at the 6-position . Monitor reaction progress via LC-MS and optimize using Design of Experiments (DoE) to balance competing pathways .

Q. What strategies resolve contradictions in pharmacological data across benzopyran-4-amine analogs?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., halogen, methyl, or methoxy groups). Compare binding affinities (e.g., IC₅₀ values) and pharmacokinetic profiles (e.g., metabolic stability in liver microsomes). For instance, fluoro-substituted analogs in showed altered receptor selectivity due to electronic effects . Use molecular docking to rationalize discrepancies .

Q. How can computational methods enhance the design of this compound derivatives?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to predict bioactivity and ADMET properties. Tools like Schrödinger’s Maestro or AutoDock Vina simulate ligand-receptor interactions (e.g., with GPCRs or kinases). Validate predictions with in vitro assays . For metabolic stability, use CYP450 isoform docking to identify vulnerable sites for deuteration or fluorination .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Optimize chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution). For asymmetric synthesis, use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives). Monitor enantiomeric excess (ee) via polarimetry or chiral stationary phase chromatography .

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